molecular formula C15H17ClF2N4O B2763186 (2,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1185089-47-7

(2,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2763186
CAS RN: 1185089-47-7
M. Wt: 342.77
InChI Key: YGQOPRDNXHAUTM-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-diazole ring, which is a characteristic of imidazole compounds . It also contains a piperazine ring attached to the imidazole ring. The exact molecular structure details are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Characterization

The compound's synthesis leverages starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to the target compound through amidation, Friedel-crafts acylation, and hydration. This synthesis process is noted for its accessibility of starting materials and a reasonable overall yield, suggesting its practical applicability in laboratory settings for further research and development within the chemical and pharmaceutical industries (Zheng Rui, 2010).

Molecular Interaction and Pharmacophore Models

A detailed study on molecular interaction, utilizing the AM1 molecular orbital method for conformational analysis, was conducted. This study aimed at understanding the antagonist's interaction with the CB1 cannabinoid receptor, revealing insights into the steric binding interactions and suggesting models for further antagonist development. The findings contribute to the understanding of receptor-ligand interactions and the development of new pharmacophore models (J. Shim et al., 2002).

Antimicrobial Activity

Research into the antimicrobial properties of related pyridine derivatives has revealed variable and modest activity against bacteria and fungi. This suggests potential applications of the compound in developing antimicrobial agents, highlighting the importance of structural modifications to enhance efficacy (N. Patel et al., 2011).

Novel Metal-Based Chemotherapy

Exploratory research into metal complexes with related compounds hints at novel applications in metal-based chemotherapy against tropical diseases. The characterization of these complexes and their potential biological activities opens new avenues for treating diseases prevalent in tropical regions, emphasizing the interdisciplinary nature of this compound's applications (M. Navarro et al., 2000).

Analytical Applications in Degradation Product Separation

The compound and its derivatives' analytical separation from degradation products using liquid chromatography techniques underscores its significance in pharmaceutical quality control and research. This application demonstrates the compound's role in ensuring drug stability and efficacy through accurate analytical profiling (D. El-Sherbiny et al., 2005).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of biological activities of imidazole derivatives, there is potential for further exploration and development of new therapeutic possibilities .

properties

IUPAC Name

(2,4-difluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)12-3-2-11(16)10-13(12)17;/h2-5,10H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQOPRDNXHAUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

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